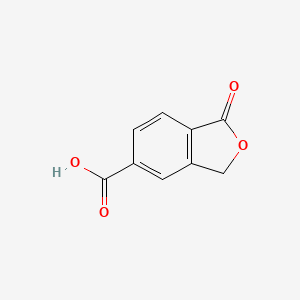

5-Carboxyphthalide

Descripción

Historical Perspective of Phthalide (B148349) Chemistry and Its Derivatives

The journey of phthalide chemistry began in the late 19th century. The first scientific reports on phthalides emerged in 1897 when Giacomo Ciamician and Paul Silber identified these compounds as constituents of the essential oil of celery (Apium graveolens). nih.govresearchgate.net This discovery opened the door to the exploration of a new class of organic compounds. The name "phthalate" itself is derived from naphthalene, a compound discovered in the 1820s, which led to the synthesis of phthalic anhydride (B1165640) by the French chemist Auguste Laurent in 1836. perstorp.com

The parent compound, phthalide, was first synthesized through various methods in the late 19th and early 20th centuries, including the bromination of o-toluic acid followed by hydrolysis and the reduction of phthalic anhydride. orgsyn.org For decades, research into phthalides focused on naturally occurring derivatives and their biological activities. nih.gov

The synthesis and application of specific derivatives like 5-Carboxyphthalide are a more modern development, largely driven by the demands of the pharmaceutical and polymer industries. A key method for synthesizing this compound, involving the reaction of terephthalic acid with formaldehyde (B43269) in a sulfur trioxide medium, was described in a 1970 article in the Journal of Organic Chemistry. google.com Subsequent research, particularly from the late 20th century onwards, has focused on refining and improving the synthesis of this compound to achieve higher yields and purity, as evidenced by numerous patents. google.comgoogle.comepo.org These advancements were crucial for its commercial-scale production as an intermediate for high-value products.

Significance of this compound as a Chemical Scaffold and Intermediate

The significance of this compound in the world of chemical synthesis is twofold: it serves as both a critical intermediate and a versatile chemical scaffold.

As an intermediate, its most prominent role is in the synthesis of the well-known antidepressant drug, citalopram (B1669093). google.comquickcompany.in The production of citalopram involves several chemical steps where this compound is a key starting material. epo.org Its structure is converted through a series of reactions into other crucial intermediates, such as 5-cyanophthalide (B15270) and 5-formylphthalide, which eventually lead to the final active pharmaceutical ingredient. myexperiment.orggoogleapis.com The demand for citalopram has been a major driver for the development of efficient and cost-effective methods for producing high-purity this compound. google.com

As a chemical scaffold, this compound provides a rigid, bicyclic framework that can be elaborated upon to create a diverse range of molecules. The carboxylic acid group acts as a convenient handle for a variety of chemical transformations, including esterification, amidation, and reduction. This allows chemists to "build" upon the phthalide core, incorporating it into larger and more complex architectures. This is particularly evident in the field of polymer science, where monomers containing the phthalide group are used to synthesize high-performance polymers with desirable thermal and mechanical properties. The phthalide moiety itself contributes to the rigidity and thermal stability of the resulting polymer chains.

Below is a table summarizing various patented methods for the synthesis of this compound, highlighting its industrial importance.

| Starting Materials | Key Reagents/Solvents | Reaction Conditions | Yield | Reference |

| Terephthalic acid, Paraformaldehyde | Oleum (B3057394) (20% SO₃) | 125°C, 17 hours | 83% | google.com |

| Terephthalic acid, Paraformaldehyde | Oleum (20-25% SO₃) | 138-148°C, 4.5 hours | 82% | google.com |

| Terephthalic acid, 1,3,5-Trioxane | Fuming Sulfuric Acid (27% SO₃) | Heat to 120°C | Not specified | google.com |

| Terephthalic acid, Chloromethyl chlorosulphate | Heat | 130°C, 3 hours | 67% | quickcompany.in |

Overview of Key Research Domains Involving this compound

The utility of this compound extends across several key domains of chemical research, primarily in the creation of pharmaceuticals and advanced materials.

Pharmaceutical Synthesis: As previously mentioned, the most significant application of this compound is as a key intermediate in the manufacture of the antidepressant citalopram. quickcompany.in Its structural framework is a cornerstone of the multi-step synthesis that leads to this widely used medication. The research in this area is predominantly focused on optimizing the synthetic route from this compound to citalopram to improve efficiency and reduce costs. epo.org

Polymer and Materials Science: The phthalide group is known to enhance the thermal stability of polymers. rsc.org Consequently, there is significant research into incorporating phthalide-containing monomers into polymers like polyimides and polyamides to create materials with high heat resistance and excellent mechanical properties. While research may not always start directly with this compound, it serves as a model for phthalide-containing dicarboxylic acids used in polymerization. These high-performance polymers are sought after for applications in aerospace, electronics, and as materials for gas separation membranes. rsc.org For example, polyimides containing a phthalide group have shown excellent thermal stability with glass transition temperatures often exceeding 300°C.

The data below showcases the thermal properties of various polyimides synthesized using a diamine that contains a phthalide group, demonstrating the contribution of this moiety to the thermal stability of the resulting polymers.

| Polymer | Dianhydride Used | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| PEI(BHAPPP-6FDA) | 6FDA | 352°C | 385°C |

| PEI(BHAPPP-BPDA) | BPDA | 342°C | 415°C |

| PEI(BHAPPP-ODPA) | ODPA | 322°C | 425°C |

| PEI(BHAPPP-PMDA) | PMDA | Not Detected | 405°C |

Data sourced from a study on phthalide-containing poly(ether-imide)s. The diamine used was 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP). rsc.org

Furthermore, membranes made from phthalide-containing polymers have been investigated for gas separation applications. The rigid structure imparted by the phthalide group can lead to materials with both high permeability and selectivity for certain gases. The table below presents gas permeability data for a thermally rearranged membrane derived from a phthalide-containing poly(ether-imide).

| Gas | Permeability (Barrer) |

| CO₂ | 258.5 |

| H₂ | 190.5 |

| O₂ | 38.35 |

| N₂ | 4.25 |

| CH₄ | 2.15 |

Data for the TR(BHAPPP-6FDA) membrane treated at 450°C for 1 hour.

Dye and Resin Synthesis: this compound is also noted for its use as an intermediate in the synthesis of certain dyes and resins. chembk.com The phthalide structure is related to well-known dye molecules like phenolphthalein. The carboxylic acid functionality of this compound allows it to be incorporated into polyester (B1180765) or polyamide resins, where it can influence the final properties of the material, such as its thermal stability and rigidity.

Cosmetics: There are also mentions of this compound being used in cosmetic formulations as a condensation polymer, suggesting its potential application in creating films or matrices in beauty products.

Structure

3D Structure

Propiedades

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWUWCFGWYYRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197348 | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-29-4 | |

| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Carboxyphthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NF25F2LUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Carboxyphthalide

Established Synthetic Routes to 5-Carboxyphthalide

The selection of a synthetic route to this compound is often dictated by factors such as desired purity, yield, scalability, and economic viability. The two most prominent methods are detailed below.

A common and effective method for preparing this compound involves the condensation reaction of terephthalic acid with a source of formaldehyde (B43269), such as trioxane (B8601419) or paraformaldehyde, in a strongly acidic medium. This approach leverages the electrophilic substitution on the aromatic ring of terephthalic acid.

The reaction of terephthalic acid with trioxane, a stable cyclic trimer of formaldehyde, in liquid sulfur trioxide (SO₃) is a known method for synthesizing this compound. google.com This process can produce the target compound cleanly and in excellent yield under a range of conditions. epo.org The reaction is typically exothermic and results in a slurry that dissolves upon heating to around 130°C, forming a dark red solution. google.com

However, this synthetic route is not well-suited for industrial-scale production due to several challenges. patsnap.comgoogle.com The use of liquid SO₃ requires cautious handling and specialized equipment. google.com A significant issue is the sublimation of trioxane, which can lead to the obstruction of equipment, such as condensers. google.com Furthermore, the reaction mass can become thick and difficult to manage, complicating the recovery of the final product. patsnap.comgoogle.com

An alternative and more industrially viable method involves the reaction of terephthalic acid with paraformaldehyde in oleum (B3057394) (fuming sulfuric acid). google.comwipo.intscispace.com This process is considered more convenient and cost-effective, providing this compound in high purity and yields, often exceeding 75%. google.com The use of oleum, which is a solution of sulfur trioxide in sulfuric acid, provides the necessary acidic environment for the reaction to proceed efficiently. google.comwipo.int This method avoids the equipment obstruction problems associated with sublimated trioxane. google.com The reaction is generally carried out in open, non-pressurized reactors, which simplifies the industrial setup. google.comdoi.org

The reaction involves the condensation of terephthalic acid with paraformaldehyde, which releases water that then reacts with the sulfur trioxide in the oleum. google.com Upon completion, the this compound can be isolated through hydrolysis of the reaction mixture. google.com

The yield and purity of this compound are highly dependent on the reaction conditions, particularly the temperature and the concentration of sulfur trioxide (SO₃) in the oleum.

Temperature: The reaction is conducted at elevated temperatures, typically ranging from 50°C to 148°C. google.com Preferred temperature ranges for optimal results are often cited as 115-125°C or 138-148°C. google.comgoogle.com The reaction time is inversely related to the temperature; higher temperatures lead to shorter reaction times. google.com For instance, a batch reaction at 115-125°C may require 17-21 hours, whereas a reaction at 138-148°C can be completed in approximately 4.5 hours. google.comgoogle.com

SO₃ Concentration: The concentration of free SO₃ in the oleum is a critical factor. epo.org The process is effective when the fuming sulfuric acid contains at least 20% by weight of SO₃. google.comwipo.intquickcompany.in Optimal results are often achieved with SO₃ concentrations between 20% and 33%. doi.org For example, successful syntheses have been reported using oleum with 18-24% SO₃ and 20-25% SO₃. google.com One study demonstrated that a 95% conversion to this compound could be achieved using 30% SO₃ in H₂SO₄ at 150°C in a sealed tube. epo.org

The following table summarizes the impact of reaction conditions on the synthesis of this compound from terephthalic acid and paraformaldehyde in oleum based on patent literature.

| Temperature (°C) | SO₃ Concentration in Oleum (%) | Reaction Time (hours) | Yield (%) |

| 125 | 18-24 | 17 | 83 |

| 138-148 | 20-25 | 4.5 | 82 |

| 120-130 | Not specified | 3-4 | ~65 |

| 130 | Not specified | 3 | 66 |

This data is compiled from various patent examples and should be considered illustrative of the process. google.comquickcompany.in

The synthesis of this compound from terephthalic acid and paraformaldehyde in oleum is considered more suitable for industrial scale-up compared to the trioxane/liquid SO₃ method. google.comquickcompany.in The use of open, non-pressurized reactors simplifies the equipment requirements and improves safety and handling. google.comdoi.org The avoidance of solid reactant sublimation, which can clog equipment, is a significant advantage for continuous or large-batch operations. google.com

For industrial production, the process involves charging a reactor with oleum and terephthalic acid, followed by the addition of paraformaldehyde. google.com The mixture is then heated to the optimized temperature for a specific duration. google.com After the reaction is complete, the this compound is isolated. This typically involves hydrolyzing the reaction mixture with water, followed by a series of filtration and purification steps. google.comgoogle.com The pH of the solution can be adjusted to dissolve the this compound and separate it from insoluble impurities, after which it is precipitated by acidification. google.comgoogle.com For example, a 210 kg batch process has been described to be preferably run at 115-125°C for 17-21 hours. google.com

An alternative synthetic route to this compound is the catalytic hydrogenation of trimellitic acid or its anhydride (B1165640). google.comgoogle.com This method involves the reduction of one of the carboxyl groups of trimellitic acid.

Catalytic Hydrogenation of Trimellitic Acid

Formation of Isomeric Mixtures (5- and 6-Carboxyphthalides)

A significant challenge in the synthesis of this compound is the concurrent formation of its structural isomer, 6-carboxyphthalide. google.comgoogle.com This issue is particularly prominent in methods starting from trimellitic anhydride. The reduction of one of the carbonyl groups in trimellitic anhydride, whether through catalytic hydrogenation or electrochemical means, often leads to a mixture of the 5- and 6-isomers. google.comgoogle.com For instance, the electrochemical reduction of trimellitic anhydride can result in a product containing up to 10% of the undesired 6-carboxyphthalide isomer. google.comgoogle.com Similarly, catalytic hydrogenation of trimellitic acid has also been reported to produce a mixture of the two isomers. google.com

Conversion from 5-Acetoxyphthalide

One documented method for preparing this compound involves the conversion from 5-acetoxyphthalide. This process typically involves the reaction of phthalic acid with acetic anhydride to yield 5-acetoxyphthalide. Subsequently, the acetyl group is transformed into a carboxyl group through catalysis by either an acid or a base, resulting in the formation of this compound. chembk.com

Oxidative Build-up from 5-Methylphthalide

An alternative synthetic strategy involves the oxidative build-up from 5-methylphthalide. qut.edu.au This approach is part of a broader effort to utilize renewable resources for the synthesis of valuable chemicals.

Derivation from Cellulose-based Precursors (e.g., CMF)

In a notable example of green chemistry, a synthetic route has been developed to produce this compound from 5-(chloromethyl)furfural (CMF), a chemical derived from the cellulose (B213188) found in agricultural waste products like raw cotton. qut.edu.au This multi-step process transforms the monocyclic furanic structure of CMF into a bicyclic system. qut.edu.au

Multi-step Synthetic Sequences

The conversion of CMF to this compound involves a series of chemical transformations. The initial steps focus on converting CMF into a bicyclic isobenzofuranol. qut.edu.au This intermediate is then subjected to a series of reactions to introduce and modify functional groups. A key step involves the selective oxidation of 5-methylphthalide, which is an intermediate in this pathway, to form this compound. qut.edu.au Although this route is complex, it represents a significant step towards producing pharmaceuticals from renewable feedstocks. qut.edu.au

Novel and Emerging Synthetic Approaches

Research continues to explore more efficient and selective methods for the synthesis of this compound. A significant advancement involves the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of oleum (fuming sulfuric acid). google.comgoogle.com This method has been shown to produce this compound in high yields (greater than 75%) and with very high purity. google.com

One of the key advantages of this process is that it selectively yields the 5-isomer, thereby avoiding the problematic formation of the 6-isomer and the subsequent difficult purification steps. google.com The reaction is typically carried out by heating a mixture of terephthalic acid and paraformaldehyde in oleum containing at least 18-20% SO3 at temperatures ranging from 120-148°C. google.comgoogle.com The this compound can then be isolated by hydrolyzing the reaction mixture with water and precipitating the product. google.com This approach is considered a convenient and cost-effective procedure suitable for industrial-scale production. google.comgoogle.com

Further refinements of this method have been explored, such as using chloromethyl chlorosulphate as a reagent with terephthalic acid, which also aims for a clean and efficient synthesis. quickcompany.in

Below is an interactive data table summarizing the key aspects of different synthetic approaches to this compound.

| Starting Material(s) | Key Reagents/Conditions | Product(s) | Reported Yield | Key Challenges/Advantages |

| Trimellitic Anhydride | Catalytic Hydrogenation or Electrochemical Reduction | Mixture of 5- and 6-Carboxyphthalide | Variable | Challenge: Formation of isomeric mixture requiring difficult and costly purification. google.comgoogle.com |

| Phthalic Acid, Acetic Anhydride | Acid or Base Catalysis | 5-Acetoxyphthalide, then this compound | Not specified | Advantage: Utilizes readily available starting materials. chembk.com |

| 5-(chloromethyl)furfural (CMF) | Multi-step synthesis including oxidation of 5-methylphthalide | This compound | Not specified | Advantage: Utilizes renewable, cellulose-based precursors. Challenge: Complex, multi-step sequence. qut.edu.au |

| Terephthalic Acid, Paraformaldehyde/Trioxane | Oleum (fuming H₂SO₄ with SO₃) | This compound | >75% | Advantage: High yield, high purity, selective formation of the 5-isomer, avoiding difficult separations. google.comgoogle.com |

| Terephthalic Acid, Chloromethyl chlorosulphate | Heating, then water | This compound | 60-67% | Advantage: Aims for a clean and efficient industrial process. quickcompany.in |

Green Chemistry Principles in this compound Synthesis

The industrial production of this compound has traditionally involved methods that are effective but raise environmental and safety concerns. Consequently, there is a growing interest in developing more sustainable synthetic routes that adhere to the principles of green chemistry.

Catalytic Systems for Sustainable Synthesis

Modern synthetic strategies are increasingly moving towards the use of catalytic systems to improve efficiency and reduce waste. In the broader context of phthalide (B148349) synthesis, various catalytic methods have been developed. For instance, the asymmetric synthesis of chiral phthalides can be achieved through dual catalysis systems, such as the use of [RuCl₂(p-cym)]₂ and cinchonine (B1669041), which facilitates a one-pot tandem C-H activation/Michael addition cascade. nih.gov Another notable example is the Ru-catalyzed asymmetric transfer hydrogenation (ATH) for the enantioselective reduction of 2-acylarylcarboxylates, which subsequently undergo in situ lactonization to form chiral 3-substituted phthalides in high enantiomeric excess. organic-chemistry.org

While these examples pertain to substituted phthalides, they highlight the potential for developing sustainable catalytic systems for this compound itself. One of the established routes to a precursor of this compound, 5-formylphthalide, involves the hydrogenation of 5-chlorocarbonyl phthalide in the presence of a 5% Pd/BaSO₄ catalyst. thieme-connect.com The development of more sustainable catalysts for the direct synthesis of this compound remains an area of active research.

Solvent-Free or Environmentally Benign Solvent Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of this compound often employ harsh and hazardous solvents such as oleum (fuming sulfuric acid) or liquid sulfur trioxide (SO₃). google.comgoogle.com While effective in promoting the desired electrophilic aromatic substitution, these solvents pose significant handling risks and contribute to acidic waste streams. Other processes utilize solvents like dimethylformamide (DMF) and toluene. myexperiment.org

Efforts to move towards more environmentally benign conditions are evident in related fields. For example, the oxidation of p-xylene (B151628) to terephthalic acid, a precursor to this compound, has been investigated in supercritical water, a green solvent alternative. psu.edu An improved process for preparing this compound from terephthalic acid and chloromethyl chlorosulphate has been described as being "environmentally safe" due to cleaner reaction profiles and reduced pollution. google.comquickcompany.in However, a truly solvent-free or benign solvent-based synthesis for this compound on an industrial scale has yet to be fully realized. Research into aqueous reaction conditions, as demonstrated in the synthesis of chiral phthalides via asymmetric transfer hydrogenation, showcases a promising direction. organic-chemistry.org

Reduced Waste Generation and Improved Atom Economy

The principles of waste reduction and high atom economy are central to green chemistry. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric for sustainability. Processes that minimize the formation of byproducts and waste are highly desirable.

In the context of this compound synthesis, some methods are inherently more wasteful than others. For example, the catalytic hydrogenation of trimellitic acid yields a mixture of 5- and 6-carboxyphthalides, necessitating costly and wasteful purification steps. google.comgoogle.com In contrast, the reaction of terephthalic acid with paraformaldehyde in oleum is reported to produce this compound with high purity and in good yields, suggesting a more atom-economical pathway by avoiding isomeric byproducts. google.compatsnap.com

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. A one-pot procedure for the synthesis of 5-cyanophthalide (B15270) from this compound has been developed, which is described as convenient and cost-effective. myexperiment.org The development of similar one-pot strategies for the direct synthesis of this compound could lead to substantial improvements in waste reduction.

| Synthetic Approach | Reactants | Solvents/Reagents | Key Green Chemistry Aspect |

| From Terephthalic Acid | Terephthalic acid, Paraformaldehyde | Oleum | High selectivity, avoiding isomeric byproducts. google.com |

| From Terephthalic Acid | Terephthalic acid, Chloromethyl chlorosulphate | None explicitly mentioned as solvent | Claimed to be environmentally safe with less pollution. google.comquickcompany.in |

| From Trimellitic Acid | Trimellitic acid | - | Undesirable due to formation of isomeric mixture requiring purification. google.comgoogle.com |

Enantioselective Synthesis Strategies

While this compound itself is an achiral molecule, the development of enantioselective methods for the synthesis of chiral phthalide derivatives is a highly active area of research, driven by the prevalence of this structural motif in biologically active natural products and pharmaceuticals. These strategies can be broadly categorized into two main approaches: the use of chiral auxiliaries and asymmetric catalysis.

A versatile method for the enantioselective synthesis of 3-substituted phthalides involves the use of a chiral auxiliary, (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole. thieme-connect.com In this approach, the auxiliary is first coupled with 2-iodobenzoic acid. The resulting amide undergoes diastereoselective addition to various aldehydes after magnesiation, leading to the formation of enantioenriched phthalides with up to 88% enantiomeric excess. thieme-connect.com

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. As mentioned previously, Ru-catalyzed asymmetric transfer hydrogenation of 2-acylarylcarboxylates provides a highly efficient route to a wide range of chiral 3-substituted phthalides in excellent yields and with high enantioselectivity (98-99% ee). organic-chemistry.org This method utilizes a novel chiral diamine ligand and is performed under aqueous conditions. organic-chemistry.org Another catalytic approach involves a Ru/cinchonine dual catalysis system for the one-pot synthesis of optically active phthalides from benzoic acids and acrylates. nih.gov Furthermore, a single-step, highly enantioselective catalytic oxidative cyclization of o-cyano substituted aryl alkenes has been developed for the asymmetric synthesis of chiral phthalides. google.com

These advanced enantioselective strategies, while not directly applied to the synthesis of this compound, are crucial for the preparation of its chiral analogues and demonstrate the sophisticated tools available for controlling stereochemistry in this class of compounds.

| Strategy | Description | Example Catalyst/Auxiliary |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. | (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole thieme-connect.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Ru-TsDBuPEN complex organic-chemistry.org |

| Dual Catalysis | Two different catalysts work in concert to promote a cascade reaction. | [RuCl₂(p-cym)]₂ and cinchonine nih.gov |

| Oxidative Cyclization | An asymmetric dihydroxylation reaction followed by cyclization. | Osmium-based catalysts with chiral ligands google.com |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving the efficiency of a synthesis. The formation of this compound from terephthalic acid and formaldehyde in a strong acid medium is a classic example of an electrophilic aromatic substitution reaction. epo.orgtotal-synthesis.com

The reaction proceeds through the initial activation of formaldehyde by the strong acid (oleum or SO₃) to generate a highly electrophilic species, likely a protonated formaldehyde or its equivalent. This electrophile then attacks the electron-rich aromatic ring of terephthalic acid. The carboxylic acid group on terephthalic acid is a deactivating, meta-directing group. However, the reaction conditions are harsh enough to overcome this deactivation. The substitution occurs at the position ortho to the carboxylic acid group, which is also the meta position relative to the other carboxylic acid group.

Role of Intermediates and Transition States

The electrophilic attack on the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a σ-complex. masterorganicchemistry.comscribd.com In this intermediate, the aromaticity of the benzene (B151609) ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction rate. The positive charge is delocalized across the remaining double bonds of the ring.

The reaction then proceeds through the loss of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. This is typically a fast step. The resulting hydroxymethyl-substituted terephthalic acid then undergoes an intramolecular esterification (lactonization) under the acidic conditions to form the stable five-membered lactone ring of this compound.

Mechanistic studies have investigated the influence of various parameters on this reaction. For instance, the effect of acid strength and SO₃ content on the reaction of terephthalic acid and formaldehyde has been studied, revealing that higher SO₃ concentrations can lead to better conversion rates. epo.orggoogle.com Furthermore, quantum chemical calculations using Density Functional Theory (DFT) have been employed to study the fragmentation of dimethyl terephthalate (B1205515) molecular ions, which has been shown to produce protonated this compound as a final product. researchgate.net These computational studies provide valuable insights into the stability and formation pathways of the this compound structure. The transition state for the initial electrophilic attack is the highest energy point in the reaction coordinate, and its structure is thought to resemble the Wheland intermediate. scribd.com

Computational Chemistry in Elucidating Reaction Mechanisms

The study of reaction mechanisms, a cornerstone of organic chemistry, has been significantly advanced by the integration of computational methods. numberanalytics.com Computational chemistry provides powerful tools for modeling chemical processes and has become invaluable for conducting chemical research. diva-portal.org Techniques such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, including the characterization of transient intermediates and transition states that may be difficult to observe experimentally. numberanalytics.comyork.ac.uk

While specific DFT studies focused exclusively on the synthesis of this compound are not extensively detailed in the provided literature, the principles of computational chemistry are broadly applicable to understanding its formation. anu.edu.au The synthesis of this compound often involves the cyclization of terephthalic acid. environmentclearance.nic.ingoogle.comwipo.int Computational modeling can be employed to explore the energetics of this and other reaction pathways. diva-portal.org For instance, DFT calculations can be used to map the potential energy surface of the reaction, identifying the most likely sequence of steps. researchgate.net This includes calculating the structures and energies of reactants, products, intermediates, and transition states. anu.edu.au

By simulating reaction coordinates, chemists can gain insights into bond-forming and bond-breaking events, the influence of catalysts, and the reasons behind observed regioselectivity or stereoselectivity. diva-portal.organu.edu.au These theoretical predictions can help rationalize experimental outcomes, such as why a particular isomer is formed preferentially, or guide the design of new, more efficient synthetic routes. anu.edu.au The synergy between computational prediction and experimental verification is crucial for advancing the synthesis of complex molecules like this compound. york.ac.ukanu.edu.au

Derivatization and Functionalization of this compound

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. google.com Its structure, featuring both a lactone ring and a carboxylic acid group, allows for a variety of chemical transformations. The functionalization of this compound is key to its role as a building block, with major pathways including the conversion of the carboxyl group into a cyano group or an ester.

Conversion to 5-Cyanophthalide

The conversion of this compound to 5-cyanophthalide is a critical transformation, as 5-cyanophthalide is a key intermediate in the synthesis of the well-known antidepressant citalopram (B1669093) and its active S(+) enantiomer, escitalopram. google.comgoogle.comgoogleapis.com Several synthetic routes have been developed to achieve this conversion with high yield and purity. These methods primarily involve the initial activation of the carboxylic acid group, followed by reaction with a nitrogen source and subsequent dehydration.

A common strategy for converting this compound to 5-cyanophthalide begins with the formation of an acyl chloride intermediate. google.comgoogle.com This is typically achieved by reacting this compound with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). environmentclearance.nic.ingoogle.com

Table 1: Synthesis of 5-Cyanophthalide via Chlorocarbonyl Intermediate

| Step | Reagents & Conditions | Intermediate | Purpose |

| Chlorination | This compound, Thionyl chloride (SOCl₂), cat. DMF, Reflux (e.g., 60°C). google.com | 5-Chlorocarbonyl phthalide google.com | Activation of the carboxyl group. |

| Amidation | Ammonia (B1221849) gas (NH₃) or C₁₋₆ alkylamine. google.comenvironmentclearance.nic.in | 5-Carbamoylphthalide google.com | Introduction of the nitrogen atom. |

| Dehydration | Thionyl chloride (SOCl₂). myexperiment.orgenvironmentclearance.nic.in | 5-Cyanophthalide | Formation of the nitrile group. |

An alternative and efficient process for synthesizing 5-cyanophthalide from this compound involves the use of hydroxylamine (B1172632). google.comgoogle.com This method also commences with the conversion of this compound into its more reactive 5-halocarbonyl phthalide form, typically 5-chlorocarbonyl phthalide, using a chlorinating agent like thionyl chloride. google.comgoogleapis.com

The acyl chloride intermediate, which is preferably not isolated, is then reacted with hydroxylamine (NH₂OH) to form 5-hydroxamyl phthalide. google.comgoogleapis.com This reaction is generally conducted in an aprotic organic solvent such as tetrahydrofuran (B95107) (THF), toluene, or a mixture thereof, at a controlled temperature, preferably between 0°C and 20°C. google.com The 5-hydroxamyl phthalide is then dehydrated using agents like thionyl chloride or phosphorus oxychloride to produce the final 5-cyanophthalide product with high yields, reported to be around 80%. googleapis.com This method is noted for reducing processing time and using hydroxylamine as a safer alternative to ammonia. benchchem.com

Table 2: Synthesis of 5-Cyanophthalide via Hydroxylamine Intermediate

| Step | Reagents & Conditions | Intermediate | Molar Yield |

| Chlorination | This compound, Thionyl chloride, cat. DMF, 60°C. google.com | 5-Chlorocarbonyl phthalide | 91% google.com |

| Hydroxamyl formation | Hydroxylamine HCl, Triethylamine (B128534), THF, 10°C. google.com | 5-Hydroxamyl phthalide | 92% google.com |

| Dehydration | Thionyl chloride, Phosphorus oxychloride, or Sulphuryl chloride; often at reflux. google.com | 5-Cyanophthalide | ~80% (overall) googleapis.com |

Various pathways that hinge on amidation and dehydration have been developed to synthesize 5-cyanophthalide. One direct approach involves reacting this compound with a dehydrating agent like thionyl chloride and a sulphonamide, such as sulfamide, in a one-pot procedure. wipo.int

Another method involves first converting this compound into an amide, which is then dehydrated. google.com The initial amidation can be achieved via several routes:

Via Acid Chloride : As previously described, reacting this compound with SOCl₂ to form the acid chloride, followed by amidation with ammonia. environmentclearance.nic.ingoogle.com

Via Ester : Esterifying this compound with an alcohol (e.g., a C₁₋₆ alcohol), followed by amidation of the resulting ester with ammonia or a C₁₋₆ alkylamine. google.com

Once the amide, 5-carbamoyl-phthalide, is formed, it is reacted with a dehydrating agent to yield 5-cyanophthalide. google.com A process has also been described where this compound is first converted to 5-carboxycarbamoyl phthalide using ethyl carbamate (B1207046) and triethylamine. myexperiment.org This intermediate is then treated with hydrobromic acid in acetic acid, followed by a dehydrating agent like SOCl₂, to furnish 5-cyanophthalide. myexperiment.org

Table 3: Amidation and Dehydration Strategies for 5-Cyanophthalide

| Pathway | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 | Final Step Reagents |

| Acid Chloride | SOCl₂ google.com | 5-Chlorocarbonyl phthalide | Ammonia or C₁₋₆ alkylamine google.com | 5-Carbamoylphthalide | Dehydrating agent (e.g., SOCl₂) google.com |

| Ester | C₁₋₆ alcohol, Acid catalyst google.com | 5-(Alkoxycarbonyl)phthalide | Ammonia or C₁₋₆ alkylamine google.com | 5-Carbamoylphthalide | Dehydrating agent (e.g., SOCl₂) google.com |

| Carbamate | Ethyl carbamate, Triethylamine myexperiment.org | 5-Carboxycarbamoyl phthalide | HBr in Acetic Acid myexperiment.org | Amide intermediate | SOCl₂ myexperiment.org |

| One-Pot | Thionyl chloride, Sulfamide wipo.int | N/A | N/A | N/A | N/A |

Esterification of the Carboxyl Group

The carboxylic acid functional group of this compound can be readily converted into an ester. This esterification is a common derivatization that can serve as a purification step or as a means to create an intermediate for subsequent reactions. google.comgoogle.com

The ester is typically obtained by treating this compound with an alcohol (R₁OH, where R₁ is commonly a C₁₋₆ alkyl or phenyl group) in the presence of an acid. google.com The acid can be a mineral acid or a Lewis acid, with examples including HCl, H₂SO₄, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). google.com An alternative method involves using methanol (B129727) with a catalyst like boron trifluoride (BF₃). google.com The resulting ester, such as 5-carbomethoxyphthalide, can be isolated or used directly in further synthetic steps, for example, in amidation reactions to form 5-carbamoylphthalide en route to 5-cyanophthalide. google.comgoogle.com

Introduction of Other Functional Groups (e.g., Halogenation, Amination)

The chemical architecture of this compound allows for the introduction of various functional groups, which can significantly alter its properties and pave the way for the synthesis of diverse derivatives. Among the most important of these transformations are halogenation and amination, which are pivotal for creating precursors for pharmaceuticals and other fine chemicals.

Halogenation

Halogenation of the this compound structure is a key step in the synthesis of various valuable compounds. The process often involves the conversion of the carboxylic acid group into a more reactive species, such as a haloformyl group. For instance, this compound can be reacted with chlorinating agents like thionyl chloride to produce 5-chloroformylphthalide. google.comsmolecule.com This intermediate is a versatile precursor for further functionalization.

A notable application of halogenation is in the synthesis of 5-bromophthalide, a precursor for the antidepressant drug citalopram. qut.edu.au While direct bromination of the aromatic ring of this compound is not extensively detailed, related transformations provide insight. For example, a process has been described to convert this compound into 5-bromophthalide, highlighting the industrial importance of this halogenated derivative. qut.edu.au Another study details the reaction of this compound with phosphorus pentachloride (PCl5) to yield 5-chloroformyl-1,1,3,3-tetrachlorophthalan. This highly chlorinated intermediate can then be fluorinated using antimony trifluoride (SbF3). acs.org

The table below summarizes representative halogenation reactions starting from this compound.

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl₂) | 5-Chloroformylphthalide google.comsmolecule.com |

| This compound | Phosphorus pentachloride (PCl₅) | 5-Chloroformyl-1,1,3,3-tetrachlorophthalan acs.org |

Amination

Amination of this compound is another crucial functionalization pathway, leading to the formation of amino derivatives that are important synthetic intermediates. One method to achieve amination involves a Schmidt reaction, where the carboxylic acid group reacts with an azide (B81097) under acidic conditions to form an amine. This has been applied to convert this compound to 5-aminophthalide (B188718). qut.edu.au

Another route to amination involves first converting the carboxylic acid to a more reactive intermediate. For example, this compound can be treated with thionyl chloride in dimethylformamide (DMF), followed by reaction with ethyl carbamate and triethylamine to produce 5-acetamidophthalide. myexperiment.org This amide can then be further processed.

The synthesis of 5-aminophthalide has also been approached through the nitration of phthalimide, followed by reduction of the resulting nitro group. quickcompany.in Although this does not start directly from this compound, it illustrates a classic strategy for introducing an amino group onto the phthalide ring system. quickcompany.in Furthermore, the 5-chloroformylphthalide intermediate, derived from this compound, can be reacted with hydroxylamine to generate 5-hydroxamyl phthalide, which is another precursor for nitrogen-containing derivatives. google.com

The following table outlines key amination-related reactions involving this compound.

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| This compound | Hydrazoic acid (HN₃), Acid | 5-Aminophthalide | Schmidt Reaction qut.edu.au |

| This compound | 1. Thionyl chloride, DMF 2. Ethyl carbamate, Triethylamine | 5-Acetamidophthalide | Amidation myexperiment.org |

| This compound | 1. Thionyl chloride 2. Hydroxylamine | 5-Hydroxamyl phthalide | Amidation google.com |

These functionalization reactions underscore the versatility of this compound as a building block in organic synthesis, enabling access to a wide array of halogenated and aminated derivatives.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for the unambiguous structural determination of 5-carboxyphthalide. Through the analysis of both ¹H and ¹³C NMR spectra, the precise chemical environment of each atom within the molecule is revealed, confirming its connectivity and substitution pattern.

In a typical ¹H NMR spectrum, the protons of the molecule are clearly resolved. The aromatic protons, influenced by the electron-withdrawing nature of the carboxylic acid and lactone groups, resonate in the downfield region as a series of multiplets. The two protons of the methylene (B1212753) (CH₂) group within the lactone ring are chemically equivalent and manifest as a distinct singlet. The acidic proton of the carboxyl group is characteristically observed as a broad singlet, with its exact chemical shift being sensitive to solvent and concentration.

Complementing this, the ¹³C NMR spectrum provides a full carbon footprint of the molecule. It displays separate signals for the carbonyl carbons of both the lactone and the carboxylic acid, the quaternary and methine carbons of the aromatic ring, and the methylene carbon of the lactone.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.35 | d | 8.1 |

| H-6 | 8.28 | s | - |

| H-7 | 7.95 | d | 8.1 |

| CH₂ | 5.40 | s | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (lactone) | 171.2 |

| C=O (carboxylic acid) | 166.5 |

| C-3a | 149.5 |

| C-7a | 133.2 |

| C-5 | 131.8 |

| C-6 | 129.5 |

| C-4 | 125.4 |

| C-7 | 124.8 |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for elucidating its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) delivers a highly precise mass measurement, enabling the confident determination of the compound's elemental composition (C₉H₆O₄).

Under typical electron ionization (EI) conditions, the mass spectrum shows a prominent molecular ion peak ([M]⁺). The fragmentation of this ion provides a roadmap of the molecule's structure, often involving the sequential loss of small, stable neutral molecules. Common fragmentation pathways include the initial loss of a hydroxyl radical (•OH) or carbon dioxide (CO₂), followed by the expulsion of carbon monoxide (CO) from the lactone ring. Tandem mass spectrometry (MS/MS) experiments can be employed to isolate and further fragment specific ions, providing unequivocal evidence for these fragmentation pathways and solidifying the structural assignment.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 178 | [C₉H₆O₄]⁺ (Molecular Ion) | - |

| 161 | [C₉H₅O₃]⁺ | •OH |

| 134 | [C₈H₆O₂]⁺ | CO₂ |

| 105 | [C₇H₅O]⁺ | CO₂ + CHO |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for evaluating the purity of this compound and separating it from potential impurities. Given the polar nature of the carboxylic acid group, reversed-phase HPLC is the method of choice.

A standard HPLC protocol involves a C18 stationary phase and a mobile phase composed of an aqueous buffer, often acidified to ensure the carboxylic acid remains in its neutral form, and an organic solvent like acetonitrile (B52724) or methanol (B129727). The aromatic nature of this compound allows for sensitive detection using a UV detector. The purity of a sample is quantified by comparing the integrated area of the this compound peak to the total area of all detected peaks, a critical step for quality assurance.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy offers a rapid and non-destructive means of identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific chemical bonds.

A key feature is a very broad absorption in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching region is particularly diagnostic. The lactone carbonyl absorbs at a higher frequency, typically around 1760 cm⁻¹, due to the inherent ring strain of the five-membered ring. In contrast, the carboxylic acid carbonyl appears at a lower frequency, around 1690 cm⁻¹. Other characteristic absorptions include those for aromatic C-H and C=C stretching, as well as the C-O stretching of the lactone.

Table 5: Characteristic Infrared Absorption Bands for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Lactone) | 1750-1770 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

Crystallographic Studies for Solid-State Structure

X-ray crystallography provides the ultimate structural verification for this compound, revealing the precise three-dimensional arrangement of its atoms in the solid state. This powerful technique yields detailed information on bond lengths, bond angles, and the nature of intermolecular forces.

Crystallographic analysis confirms the planar nature of the phthalide (B148349) ring system fused to the benzene (B151609) ring. A significant feature of the solid-state structure is the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. This often results in the creation of dimeric structures or more extended hydrogen-bonded networks within the crystal lattice, which fundamentally influences the compound's physical properties, including its melting point and solubility. The detailed structural data from crystallography serves as the definitive reference for validating the structural insights gained from other spectroscopic methods.

Table 6: Selected Crystallographic Data for this compound Note: Crystallographic data can vary depending on the specific crystal form and experimental conditions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.345 |

| b (Å) | 10.211 |

| c (Å) | 10.567 |

| **β (°) ** | 98.45 |

| **Volume (ų) ** | 783.9 |

| Z | 4 |

Biochemical and Biological Studies Mechanistic Focus

Metabolism and Biotransformation Pathways

The metabolism of 5-Carboxyphthalide involves various transformations that alter its structure and function. These processes have been investigated through both in vitro and in vivo studies, shedding light on its journey within biological systems.

In a different context, the synthesis of this compound can be achieved through the reaction of terephthalic acid and formaldehyde (B43269) in 30% oleum (B3057394). dss.go.th This chemical synthesis provides a pure source of the compound for further biological testing.

The enzymatic transformations of this compound are crucial for understanding its biological activity. The compound is known to be a substrate for certain enzymes and can also be generated through enzymatic processes.

One significant enzymatic reaction involves cytochrome P450 enzymes. researchgate.netgoogle.com These enzymes are a large family of monooxygenases that play a key role in the metabolism of a wide variety of compounds. While the specific human cytochrome P450 isozymes that metabolize this compound are not explicitly identified, the involvement of this enzyme class is recognized. researchgate.netgoogle.comacs.orgambeed.com For example, fungal cytochrome P450 enzymes are capable of producing a variety of hydroxylated steroid derivatives, and similar enzymes may be involved in the biotransformation of this compound. researchgate.net

Furthermore, the synthesis of derivatives of this compound often involves enzymatic steps. For instance, the conversion of this compound to its acyl chloride derivative using thionyl chloride is a key step in the synthesis of other molecules. benchchem.comarchive.org

Interactions with Biological Systems (Mechanism of Action)

The biological effects of this compound are a result of its interactions with various components of biological systems, including proteins and cellular pathways.

Molecular docking studies have been employed to predict the binding interactions of this compound derivatives with their protein targets. While specific docking studies for this compound itself are not detailed, research on related compounds provides insights into its potential binding modes. For example, docking studies of imidazole (B134444) derivatives, which can be synthesized from this compound, have been used to model interactions with target proteins like HIV integrase or kinase enzymes. benchchem.com

In a study focused on the GPR54 receptor, a model of the peptide kisspeptin (B8261505) 10 was docked into the protein's internal cavity using the HDOCK protein-protein docking server, with further refinement using AutoDock Vina. up.ac.zaresearchgate.net This highlights the utility of computational methods in understanding the binding of molecules structurally related to this compound.

This compound and its derivatives have been shown to modulate the activity of several enzymes. It is identified as an inhibitor of enoyl-CoA reductase, an enzyme involved in the fatty acid synthesis pathway. biosynth.com This inhibition is believed to lead to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. biosynth.com

Additionally, derivatives of this compound have shown inhibitory activity against other enzymes. For instance, certain imidazole derivatives synthesized from this compound are being investigated for their potential to inhibit viral enzymes. benchchem.com Some phthalides have also been found to inhibit acetylcholinesterase (AChE), caspase-1, and phospholipase A2. benchchem.com Specifically, some asterric acid derivatives have shown selective and moderate inhibitory activities against AChE. researchgate.net

Conversely, studies on isobenzofuranone ligands, a class of compounds to which this compound belongs, have indicated that the direction of the hydrophobic side chain can control the level of protein kinase C alpha activation. qut.edu.au

The interaction of this compound with enzymes and receptors can lead to the modulation of various cellular signaling pathways. For example, its ability to inhibit enoyl-CoA reductase suggests it can interfere with the fatty acid synthesis pathway. biosynth.com

Furthermore, related phthalide (B148349) compounds have been shown to inhibit key signaling pathways involved in cell proliferation, such as the mTOR signaling pathway, which is crucial for tumor growth and survival. benchchem.com Some derivatives have also been found to modulate aspects of the immune system. archive.org Additionally, a heterodimeric oxaphenalenone derived from a fungus, which shares some structural similarities with compounds produced by fungi that also produce this compound, has been characterized as an inhibitor of the Wnt/β-catenin pathway. researchgate.net Kaempferol, a flavonoid often studied alongside compounds from similar natural sources, is known to modulate signaling pathways involved in oxidative stress, inflammation, apoptosis, and autophagy. biosynth.com

Occurrence in Natural Products and Biosynthesis

Identification in Lichen Species and Other Organisms

This compound and its derivatives have been identified as secondary metabolites in certain symbiotic and endophytic organisms. These natural products are part of the vast chemical diversity found in fungi and lichens. semanticscholar.orgnih.gov

Recent phytochemical investigations have led to the identification of a carboxyphthalide derivative in lichen species. mdpi.com In a 2021 study analyzing the chemical profile of the rare Mediterranean lichen Physcia mediterranea, a chlorinated form of the compound was detected. semanticscholar.orgmdpi.com Using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), researchers identified peak 34 in the methanolic extract as 7-chloro-3-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, a carboxyphthalide derivative. semanticscholar.org The identification was confirmed by its molecular anion peak and subsequent fragmentation ions in the mass spectrometry analysis. semanticscholar.org

Beyond lichens, this compound has also been noted in studies of fungi associated with marine environments. Specifically, it has been reported as a secondary metabolite produced by mangrove-associated strains of the fungal genus Talaromyces. nih.gov The production of such metabolites highlights the unique biosynthetic capabilities of endophytic fungi, which are influenced by their specific ecological niches. nih.govresearchgate.net

The following table summarizes the organisms in which this compound or its derivatives have been identified.

| Organism Type | Genus/Species | Compound Identified |

| Lichen | Physcia mediterranea | 7-chloro-3-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid |

| Fungus | Talaromyces sp. (mangrove-associated) | This compound |

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound in natural systems is rooted in the polyketide pathway, specifically the acetyl-malonate pathway. frontiersin.org This fundamental metabolic route is responsible for the synthesis of a vast array of aromatic compounds in lichens and fungi, including depsides, depsidones, dibenzofurans, and phthalides. semanticscholar.orgfrontiersin.org

The core mechanism of this pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. frontiersin.org The key enzyme orchestrating this assembly is polyketide synthase (PKS). frontiersin.org This enzyme facilitates the step-by-step elongation of a polyketide chain, which then undergoes a series of cyclization and modification reactions to form the final aromatic structure.

While the specific enzymatic steps for the biosynthesis of this compound have not been detailed as extensively as for some other polyketides, the general pathway is well-established:

Initiation: The process begins with a starter unit, usually acetyl-CoA.

Elongation: The chain is extended through the successive addition of extender units, typically malonyl-CoA.

Cyclization and Aromatization: The linear polyketide chain is folded and undergoes intramolecular condensation reactions (an aldol-type cyclization) to form a stable aromatic ring system.

Modifications: Subsequent tailoring reactions, which can include oxidation, reduction, and methylation, modify the aromatic core to produce the final phthalide structure. The carboxyl group at the 5-position is a result of these specific tailoring steps.

This pathway underscores the efficiency of fungal and lichen metabolism in generating complex and diverse chemical structures from simple precursors. nih.govfrontiersin.org The production of these secondary metabolites is not directly involved in the organism's growth but is believed to serve protective functions. frontiersin.org

Toxicological Research Mechanistic Focus

Mechanisms of Toxicity

Cellular and Molecular Mechanisms of Adverse Effects

Specific studies detailing the cellular and molecular mechanisms of adverse effects for 5-Carboxyphthalide are not publicly available. General toxicological principles suggest that chemicals can exert toxicity through various mechanisms, including oxidative stress, disruption of cellular signaling, and covalent binding to cellular macromolecules. However, no research has been identified that specifically investigates these pathways for this compound. Safety data sheets classify the compound as a skin and eye irritant and harmful if swallowed, but the underlying cellular and molecular bases for these effects have not been elucidated. d-nb.infoapolloscientific.co.ukaksci.comchemsrc.com

Environmental Degradation Pathways

Comprehensive studies on the environmental degradation pathways of this compound are scarce. Information is largely confined to general statements in safety data sheets and documents related to its chemical synthesis and industrial use.

Metabolites and Their Environmental Fate

Due to the lack of studies on the degradation of this compound, its environmental metabolites have not been identified. Consequently, there is no information available regarding their environmental fate, persistence, or potential toxicity. Safety data sheets indicate that there is no data available on the persistence, degradability, and bioaccumulative potential of this compound in the environment. apolloscientific.co.ukaksci.comchemicalbook.comafgsci.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 5-Carboxyphthalide. researchgate.netresearchgate.netresearchgate.netumons.ac.be These methods allow for a detailed examination of reaction mechanisms and molecular orbitals, which are fundamental to understanding the compound's reactivity.

Energetics of Reaction Pathways

One of the crucial steps in this process is the isomerization of a methoxycarbonyl group into a distonic intermediate. researchgate.netmdpi-res.com The relative energies of the transition states (TS) and intermediates involved in the decomposition of the precursor ions leading to protonated this compound have been calculated. umons.ac.be For example, the relative energies determined from UB3LYP/6-311++G(d,p) + ZPE calculations provide a quantitative measure of the feasibility of different reaction channels. umons.ac.be

Table 1: Illustrative Reaction Energetics from a Related System

| Step | Reactant | Transition State (TS) | Product | Relative Energy (kJ mol⁻¹) |

|---|---|---|---|---|

| Isomerization | Dimethyl terephthalate (B1205515) ion | TS1 | Distonic Intermediate | Calculated Value |

| H-Transfer | Distonic Intermediate | TS2 | Intermediate 2 | Calculated Value |

| Cyclization | Intermediate 2 | TS3 | Intermediate 3 | Calculated Value |

| H-Transfer | Intermediate 3 | TS4 | Intermediate 4 | Calculated Value |

| Fragmentation | Intermediate 4 | TS5 | Protonated this compound + Methyl Radical | Calculated Value |

Note: This table is illustrative of the type of data generated from DFT calculations on reaction pathways, based on the described fragmentation of dimethyl terephthalate. Specific energy values would be dependent on the exact computational method and level of theory used.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For derivatives of this compound, such as 5-cyanophthalide (B15270), Density Functional Theory (DFT) has been suggested as a method to calculate the HOMO and LUMO to predict electrophilic and nucleophilic sites. benchchem.com A smaller HOMO-LUMO gap generally implies higher reactivity. In related phthalide (B148349) structures, it has been noted that electronic transitions are often associated with the two-ring system, indicating that the molecular orbitals are distributed across the aromatic and lactone rings. mdpi-res.com

A theoretical analysis of this compound would involve calculating the energies of these frontier orbitals. The resulting HOMO-LUMO gap would provide insight into its reactivity in various chemical transformations. Furthermore, the visualization of the HOMO and LUMO surfaces would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | [Calculated Value] | Primarily located on the benzene (B151609) ring, indicating susceptibility to electrophilic attack. |

| LUMO | [Calculated Value] | Concentrated on the carbonyl group of the lactone and the carboxylic acid, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | [Calculated Value] | Indicates the chemical reactivity and kinetic stability of the molecule. |

Note: This table presents hypothetical data that would be obtained from a DFT calculation on this compound. The specific values are placeholders.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational landscape and interactions with other molecules.

Conformational Analysis and Flexibility

The flexibility of the this compound molecule, particularly the rotational freedom of the carboxyl group, can be investigated using MD simulations. Conformational analysis is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site.

Studies on a group of bioactive compounds, which included this compound, have utilized computational methods for conformational analysis. mdpi-res.com The initial phase of such an analysis often involves generating a set of possible conformers. For instance, a method like Confab, using a force field such as MMFF94, can be employed to explore the conformational space. mdpi-res.com Subsequently, the energies of the generated conformers are typically minimized using more accurate quantum mechanical methods, like DFT at the B3LYP/6-31G(d) level, to obtain a more reliable set of low-energy structures. mdpi-res.com The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution law. This provides a picture of the most probable shapes the molecule will adopt in solution.

Ligand-Receptor Interactions

Molecular docking and MD simulations are powerful computational techniques to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein receptor. researchgate.net These methods are fundamental in structure-based drug design.

While specific docking studies detailing the interaction of this compound with a particular receptor are not widely published, the compound has been identified from natural sources like the mangrove-derived fungus Penicillium aculeatum, alongside other compounds that have shown inhibitory activity against enzymes like α-glucosidase. researchgate.netresearchgate.net This context suggests its potential for biological activity that could be explored via computational means.

A typical molecular docking study would involve placing the 3D structure of this compound into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity, often reported as a binding energy in kcal/mol. Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the binding pose and to observe the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. researchgate.net Such simulations can confirm the stability of the predicted protein-ligand complex and provide insights into the conformational changes that may occur upon binding. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future research will likely prioritize the development of more environmentally friendly and economically viable methods for synthesizing 5-Carboxyphthalide. Current industrial processes, while effective, often rely on harsh reagents and conditions, such as the use of oleum (B3057394) or liquid sulfur trioxide. google.comgoogle.comepo.org A significant advancement would be the exploration of biocatalytic or chemocatalytic routes that operate under milder conditions, utilize renewable starting materials, and minimize waste generation.

One promising avenue involves leveraging biomass as a feedstock. For instance, research has demonstrated the potential to convert cellulose-rich agricultural waste into valuable chemical precursors. qut.edu.au A synthetic route has been developed to transform 5-(chloromethyl)furfural (CMF), derived from raw cotton waste, into precursors for pharmaceuticals, including a pathway that involves the formation of this compound. qut.edu.au Further investigation into optimizing these biomass-to-chemical pathways could significantly enhance the sustainability of this compound production.

Moreover, improving upon existing chemical syntheses is crucial. While a method for preparing this compound from terephthalic acid and paraformaldehyde in oleum has been established with high yields and purity, future work could focus on replacing oleum with a less corrosive and hazardous medium. google.comgoogle.com Innovations in catalyst design, such as the development of solid acid catalysts, could offer a recyclable and more sustainable alternative to traditional homogeneous acid catalysts. The goal is to create a process that is not only efficient and high-yielding but also aligns with the principles of green chemistry, reducing the environmental footprint of its production. qut.edu.au

Exploration of Undiscovered Bioactivity and Therapeutic Potential

While this compound is a known intermediate in the synthesis of the antidepressant citalopram (B1669093), its own intrinsic bioactivity remains largely unexplored. google.comgoogle.com Future research should focus on a systematic evaluation of its pharmacological profile and that of its derivatives. This exploration could unveil novel therapeutic applications beyond its current use as a synthetic precursor.

The structural motif of the phthalide (B148349) ring is present in various naturally occurring compounds with a wide range of biological activities. This suggests that this compound and its derivatives could interact with various biological targets. Screening programs could assess its potential against a diverse array of targets, including enzymes, receptors, and ion channels implicated in various diseases. For example, the SIRT6 enzyme, a key regulator in cellular processes like DNA repair and metabolism, has emerged as a promising therapeutic target for conditions ranging from cancer to age-related disorders. acs.org Investigating whether this compound or its derivatives can modulate the activity of such enzymes could open up new therapeutic avenues.

Furthermore, the discovery of a chlorinated derivative of carboxyphthalide in a lichen species, Physcia mediterranea, points towards the natural occurrence of similar structures and warrants further investigation into their ecological roles and potential bioactivities. mdpi.comresearchgate.net The symbiotic relationship in lichens produces a vast chemodiversity of secondary metabolites, many of which possess interesting biological properties. researchgate.net Exploring the bioactivity of these naturally occurring phthalides could provide valuable leads for the development of new drugs.

Advancements in Analytical Techniques for Complex Matrices

The ability to accurately and sensitively detect this compound in various complex matrices is crucial for quality control in industrial processes, pharmacokinetic studies, and environmental monitoring. eurachem.org Future research in analytical chemistry should aim to develop more robust and efficient methods for its quantification.

Current analytical approaches often involve chromatographic techniques coupled with mass spectrometry. chromatographytoday.comwiley.com High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and titer of this compound during its synthesis. google.com However, analyzing samples from complex biological or environmental sources presents significant challenges due to the presence of interfering substances. chromatographyonline.com

Future advancements could focus on:

Enhanced Sample Preparation: Developing more selective and efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), tailored for isolating this compound from intricate matrices. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to improve selectivity and sensitivity, allowing for the confident identification and quantification of this compound and its metabolites at low concentrations. chromatographytoday.com

Ambient Ionization Techniques: Exploring the use of ambient ionization mass spectrometry techniques like Direct Analysis in Real Time (DART) or Desorption Electrospray Ionization (DESI) for rapid, high-throughput screening of samples with minimal preparation. nih.gov

These advanced analytical methods will be instrumental in supporting further research into the bioactivity, metabolism, and environmental fate of this compound.

Integration of this compound into Next-Generation Materials